N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound that belongs to the class of amides It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, a pyrimidinylamino group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.
Amidation Reaction: The benzyl intermediate is then reacted with 3-(2-pyrimidinylamino)propanoic acid under amidation conditions to form the final product.
Common reagents and conditions used in these reactions include:
- Solvents like dichloromethane or ethanol
- Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC)
- Reaction temperatures ranging from room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-)
Major Products Formed
- Oxidation products: Aldehydes, carboxylic acids
- Reduction products: Amines
- Substitution products: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-3-(2-pyridinylamino)propanamide
- N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)butanamide
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(2-pyrimidinylamino)propanamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C16H20N4O3/c1-22-13-5-4-12(10-14(13)23-2)11-20-15(21)6-9-19-16-17-7-3-8-18-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,20,21)(H,17,18,19) |
InChI Key |
PSZJYDCRZVKNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCNC2=NC=CC=N2)OC |
Origin of Product |
United States |
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